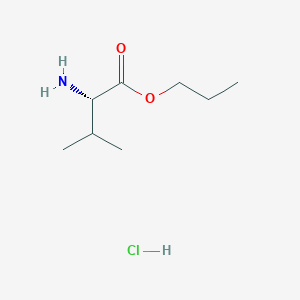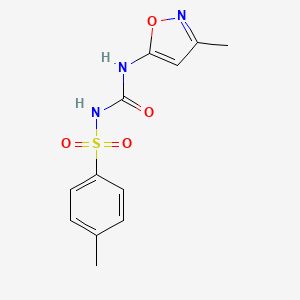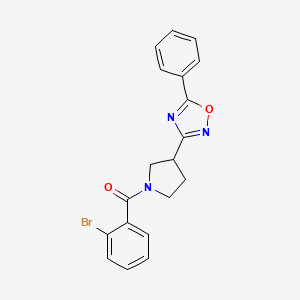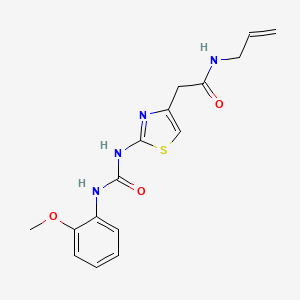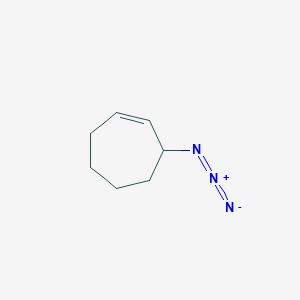
3-Azidocycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azidocycloheptene: is an organic compound with the molecular formula C7H11N3 It is a member of the azide family, characterized by the presence of the azide functional group (-N3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Azidocycloheptene can be synthesized through various methods. One common approach involves the reaction of cycloheptene with sodium azide in the presence of a suitable solvent such as acetone under reflux conditions. This method ensures the efficient formation of the azide group on the cycloheptene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring safety protocols due to the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azidocycloheptene undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
Chemistry: 3-Azidocycloheptene is used as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo cycloaddition reactions makes it valuable in the construction of complex molecular architectures.
Biology and Medicine: In biological research, azides are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes.
Industry: In the industrial sector, azides are employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. They are particularly useful in the development of new drugs and advanced materials due to their versatile reactivity.
Mécanisme D'action
The mechanism of action of 3-azidocycloheptene primarily involves its reactivity as an azide. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. These reactions often lead to the formation of new carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds.
Molecular Targets and Pathways: In biological systems, azides can target specific biomolecules through bioorthogonal reactions, enabling the study of complex biological processes. The pathways involved typically include the formation of stable triazole linkages, which are biocompatible and non-toxic.
Comparaison Avec Des Composés Similaires
Cycloheptene: Lacks the azide group, making it less reactive in nucleophilic substitution and cycloaddition reactions.
Cycloheptyne: Contains an alkyne group, making it more reactive in cycloaddition reactions but less versatile in substitution reactions.
3-Azidocyclohexene: Similar structure but with a six-membered ring, leading to different steric and electronic properties.
Uniqueness: 3-Azidocycloheptene is unique due to its seven-membered ring structure combined with the azide functional group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science.
Propriétés
IUPAC Name |
3-azidocycloheptene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-9-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPRMVJNKMKJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C=CC1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2687302.png)
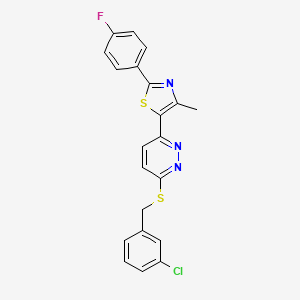
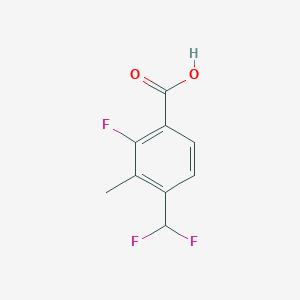
![4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide](/img/structure/B2687306.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2687308.png)
![2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2687309.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)
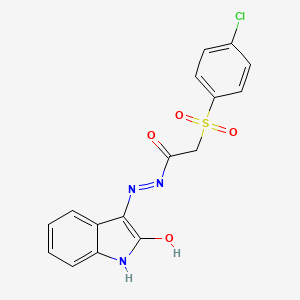
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)
